molecular formula C8H15NO B3045709 1-Methylcyclohexanecarboxamide CAS No. 1123-24-6

1-Methylcyclohexanecarboxamide

Cat. No.: B3045709
CAS No.: 1123-24-6
M. Wt: 141.21 g/mol
InChI Key: GDLOOQFSFHLRKT-UHFFFAOYSA-N
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Description

Significance of Amide Scaffolds in Organic Synthesis

The amide bond represents one of the most fundamental and frequently encountered functional groups within the realms of organic chemistry and biochemistry. pulsus.comresearchgate.net Its prevalence in a vast array of molecules, including pharmaceuticals, natural products, and biologically active compounds, highlights its critical importance. pulsus.com The amide group is also a key component in various industrial materials such as polymers and detergents. pulsus.com The distinctive properties of the amide linkage, particularly its capacity for hydrogen bonding, are crucial to the structural framework and biological function of numerous molecules. nih.gov

In the field of medicinal chemistry, amide scaffolds are regarded as "privileged structures" owing to their characteristic high stability, favorable solubility, and generally low toxicity. researchgate.net This makes the synthesis of amide bonds a foundational element in the process of drug discovery and development. bohrium.com There is significant contemporary research focused on creating more efficient and environmentally sustainable methods for amide bond formation, in line with the principles of green chemistry. nih.gov Well-established named reactions that result in the formation of an amide group, such as the Beckmann rearrangement, Passerini reaction, and Ugi reaction, are indispensable methods for synthetic organic chemists. pulsus.com The versatility of the amide functional group is further demonstrated by its ability to serve as a precursor for other important chemical groups; for example, it can be reduced to form primary or secondary amines. evitachem.com This chemical adaptability makes molecules containing an amide group valuable building blocks in the construction of complex molecular targets. bohrium.commdpi.com

Overview of 1-Methylcyclohexanecarboxamide as a Synthetic Intermediate

This compound is a specific carboxamide that functions as a valuable building block, or synthetic intermediate, in the preparation of more elaborate chemical structures. Its molecular framework, which consists of a cyclohexane (B81311) ring substituted with both a methyl group and a carboxamide group on the same carbon atom, offers a distinct and versatile starting point for synthesizing a wide range of chemical compounds.

A notable application of the this compound core is found in the agrochemical sector, where it serves as a key structural component in the synthesis of the fungicide fenhexamid (B1672505). nih.gov Fenhexamid, chemically known as N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is produced by the condensation of 1-methylcyclohexanecarboxylic acid with 4-amino-2,3-dichlorophenol. nih.gov This fungicide acts as a protectant by inhibiting the germination of spores and the growth of mycelia, thereby preventing fungal infections in various crops like grapes, berries, and tomatoes. nih.gov

Within the pharmaceutical industry, derivatives based on the this compound scaffold have been investigated for their potential therapeutic applications. For example, in the quest for new treatments for Parkinson's disease, researchers have designed and synthesized potent and selective adenosine (B11128) A₂A receptor antagonists that feature a substituted 1-methylcyclohexyl-carboxamide group. nih.gov These particular compounds demonstrated promising characteristics, including good oral bioavailability in rat models. nih.gov Furthermore, other N-substituted cyclohexane carboxamide derivatives are utilized as sensory agents, providing a cooling effect in a variety of consumer products. google.comgoogle.com The chemical utility of the this compound structure establishes it as a significant intermediate in modern organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1123-24-6
Molecular Formula C₈H₁₅NO bldpharm.com
Molecular Weight 141.21 g/mol bldpharm.com
SMILES CC1(CCCCC1)C(=O)N bldpharm.com

Table 2: Properties of a Key Derivative: Fenhexamid

PropertyValue
Synonym N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide tcichemicals.com
CAS Number 126833-17-8 tcichemicals.com
Molecular Formula C₁₄H₁₇Cl₂NO₂ tcichemicals.com
Physical State Solid, Crystal - Powder tcichemicals.com
Melting Point 153°C tcichemicals.com
Boiling Point 320°C tcichemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLOOQFSFHLRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149978
Record name Cyclohexanecarboxamide, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-24-6
Record name Cyclohexanecarboxamide, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxamide, 1-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methylcyclohexanecarboxamide

Classical Approaches to 1-Methylcyclohexanecarboxamide Synthesis

Traditional methods for synthesizing this compound primarily involve the conversion of carboxylic acids or the hydrolysis of nitriles. These routes are often favored for their reliability and the accessibility of starting materials.

Carboxylic Acid to Amide Conversions

A common and direct pathway to this compound is through the conversion of 1-methylcyclohexanecarboxylic acid. smolecule.comevitachem.com This transformation typically involves the activation of the carboxylic acid to a more reactive derivative, which is then treated with an amine.

One of the most prevalent methods is the formation of an acyl chloride. smolecule.comevitachem.com Reacting 1-methylcyclohexanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, yields the corresponding 1-methylcyclohexanecarbonyl chloride. smolecule.com This highly reactive intermediate is then subjected to amination, typically with ammonia (B1221849), to produce the desired amide. smolecule.com

Alternatively, coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid without the need to isolate the acyl chloride intermediate. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose. chemistrysteps.comlibretexts.org These reagents activate the carboxylic acid, allowing for a direct reaction with an amine under milder conditions. chemistrysteps.com The direct reaction of a carboxylic acid with an amine is generally not feasible without a coupling agent, as the basic amine will deprotonate the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org However, heating this salt above 100°C can drive off water and form the amide. libretexts.org

Microwave-assisted synthesis has also emerged as a rapid and efficient solvent-free method for this conversion. asianpubs.org This technique involves irradiating a mixture of the carboxylic acid, an ammonium salt, a coupling agent like tosyl chloride, a base such as potassium carbonate, silica (B1680970) gel, and a phase transfer catalyst like tetrabutylammonium (B224687) bromide. asianpubs.org

Table 1: Reagents for Carboxylic Acid to Amide Conversion

Activation Method Reagent(s) Description
Acyl Chloride Formation Thionyl chloride (SOCl₂), Oxalyl chloride Converts the carboxylic acid to a highly reactive acyl chloride intermediate. smolecule.com
Coupling Reagents Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Facilitates direct amide formation from the carboxylic acid and amine under mild conditions. chemistrysteps.comlibretexts.org

| Microwave-Assisted | Ammonium salt, Tosyl chloride, K₂CO₃, SiO₂, TBAB | A rapid, solvent-free method for direct conversion. asianpubs.org |

Nitrile Hydrolysis Routes

Another classical approach to this compound involves the hydrolysis of the corresponding nitrile, 1-methylcyclohexanecarbonitrile. lumenlearning.com This method can be performed under either acidic or basic conditions. lumenlearning.comlibretexts.org

In acid-catalyzed hydrolysis , the nitrile is typically heated with an aqueous solution of a strong acid, such as hydrochloric acid. libretexts.org The reaction proceeds through the protonation of the nitrogen atom, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. lumenlearning.comchemistrysteps.com This initially forms an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Prolonged reaction times or harsher conditions can lead to further hydrolysis of the amide to the carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.org The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. chemistrysteps.com This process typically yields the carboxylate salt and ammonia. libretexts.org To obtain the amide, the reaction conditions must be carefully controlled to prevent complete hydrolysis. arkat-usa.org Selective hydrolysis of a nitrile to a primary amide can be achieved under specific alkaline conditions. arkat-usa.org

Advanced and Stereoselective Synthetic Strategies

More advanced synthetic methodologies offer greater control over the reaction and can provide access to specific stereoisomers of this compound. These strategies include rearrangement reactions and specialized substitution methods.

Beckmann Rearrangement Pathways

The Beckmann rearrangement provides an alternative, albeit less direct, route to N-substituted amides from ketoximes. tpu.ruwikipedia.org This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the starting material would be the oxime derived from a suitable ketone.

The general mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, with simultaneous expulsion of the leaving group. wikipedia.org The resulting nitrilium ion is then attacked by water, and after tautomerization, the amide is formed. masterorganicchemistry.combyjus.com

A variety of acidic catalysts can be used to promote the Beckmann rearrangement, including sulfuric acid, polyphosphoric acid, and tosyl chloride. wikipedia.org One-pot procedures have been developed where the ketone is converted to the oxime in situ with hydroxylamine (B1172632), followed by rearrangement in the presence of an acid and a dehydrating agent like silica gel. tpu.ruresearchgate.net

N-Tosylation and Nucleophilic Substitution Methodologies

A versatile method for the transformation of amides involves N-tosylation followed by nucleophilic substitution. researchgate.net This strategy can be applied to N-methylated amides, such as N-methyl-1-methylcyclohexanecarboxamide, to generate a variety of other carbonyl compounds. researchgate.net

In this approach, the N-methyl amide is first treated with tosyl chloride to form the N-tosyl amide. This "activates" the amide, making the carbonyl carbon more susceptible to nucleophilic attack. researchgate.net The tosylated amide can then be reacted with various nucleophiles. researchgate.net For instance, treatment with hydroxide or methoxide (B1231860) leads to the corresponding carboxylic acid or methyl ester, respectively. researchgate.net Reaction with other amines can lead to a different amide, a process known as transamidation. researchgate.net

Recent advances have also demonstrated the possibility of SN2 substitution at the amide nitrogen atom itself. nih.gov By using O-tosyl hydroxamates as electrophiles, a nitrogen-nitrogen bond can be formed through reaction with amine nucleophiles, leading to hydrazide derivatives. nih.gov

Control of Stereochemistry in Carboxamide Synthesis

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly when targeting biologically active molecules. unipv.itrsc.org While this compound itself is achiral, the principles of stereoselective synthesis are crucial when substituents on the cyclohexane (B81311) ring create chiral centers.

The synthesis of specific stereoisomers often relies on the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, a chiral amine could be used in the amidation of 1-methylcyclohexanecarboxylic acid to form a diastereomeric mixture of amides, which could then potentially be separated.

Another strategy involves the stereoselective reduction of a ketone precursor. For instance, the reduction of a ketone can be controlled to produce a specific alcohol diastereomer with high selectivity by carefully choosing the reducing agent and reaction conditions. beilstein-journals.org This alcohol can then be converted to an amine with retention or inversion of stereochemistry, and subsequently acylated to form the desired amide. The stereochemistry of reactions can often be predicted and controlled based on fundamental principles of organic chemistry. foster77.co.ukrsc.org

Table 2: Summary of Synthetic Strategies

Strategy Description Key Features
Carboxylic Acid Conversion Activation of 1-methylcyclohexanecarboxylic acid followed by amination. Reliable, uses readily available starting materials. smolecule.comevitachem.com
Nitrile Hydrolysis Hydrolysis of 1-methylcyclohexanecarbonitrile under acidic or basic conditions. Can be selective for the amide under controlled conditions. lumenlearning.comarkat-usa.org
Beckmann Rearrangement Acid-catalyzed rearrangement of a ketoxime. Provides a route from ketones to N-substituted amides. tpu.ruwikipedia.org
N-Tosylation/Substitution Activation of an N-substituted amide via N-tosylation, followed by nucleophilic attack. Versatile method for amide transformation. researchgate.net

| Stereoselective Synthesis | Use of chiral auxiliaries or stereoselective reactions to control stereochemistry. | Essential for synthesizing specific stereoisomers of substituted analogs. wikipedia.orgbeilstein-journals.org |

Copper-Catalyzed Coupling Reactions in Amide Formation

Copper-catalyzed reactions, particularly Ullmann-type couplings, have a long history in the formation of carbon-nitrogen bonds and have been refined to accommodate a wide range of substrates, including those with significant steric bulk. nih.govrsc.orgorganic-chemistry.org These methods provide a powerful alternative to traditional amide bond formation, often avoiding harsh reagents and offering high yields.

The synthesis of amides via copper catalysis can be approached in several ways, including the coupling of an amine with a carboxylic acid derivative or through the direct amidation of C-H bonds. A notable example analogous to the synthesis of this compound is the copper-catalyzed coupling of a primary menthanecarboxamide with an aryl halide, a process that has been successfully demonstrated in patent literature. google.comgoogleapis.com This highlights the viability of copper catalysis for structurally similar cyclohexanecarboxamide (B73365) systems.

Furthermore, direct oxidative amidation of carboxylic acids using an ammonia source in the presence of a copper catalyst presents a highly atom-economical route. For instance, the synthesis of primary aromatic amides has been achieved through a copper-catalyzed aerobic decarboxylative ammoxidation of phenylacetic acids with ammonia in water, utilizing Cu₂O as the catalyst and molecular oxygen as the oxidant. organic-chemistry.org This approach, which combines decarboxylation, dioxygen activation, oxidative C-H bond functionalization, and amidation in a single operation, showcases the potential for direct synthesis from readily available starting materials. organic-chemistry.orgrsc.org

The general mechanism for a copper-catalyzed amidation of a carboxylic acid involves the initial formation of a copper carboxylate species. This intermediate then reacts with an amine or ammonia source, followed by reductive elimination to yield the amide product and regenerate the active copper catalyst. The choice of copper source, ligand, base, and solvent are critical parameters that are optimized to achieve high yields and selectivity, especially for sterically hindered substrates.

Table 1: Examples of Copper-Catalyzed Amidation Reactions Relevant to this compound Synthesis

Catalyst / LigandAmine SourceSubstrateSolventTemperature (°C)Yield (%)Reference
CuI / ProlineVarious aminesAryl iodidesDMSORTGood researchgate.net
Cu₂OAmmoniaPhenylacetic acidsWater12083 organic-chemistry.org
Cu(OAc)₂Ammonia2-ArylpyridinesBenzene120High beilstein-journals.org
CuBrAmmoniaAryl halides--- beilstein-journals.org

This table presents data from analogous copper-catalyzed amidation reactions to illustrate typical conditions and outcomes.

Mechanochemical Synthesis Approaches for Amides

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. taltech.ee By grinding or milling solid reactants together, often in the absence of bulk solvents, mechanochemical methods can lead to faster reactions, higher yields, and reduced waste compared to traditional solution-phase synthesis. This approach is particularly well-suited for the synthesis of amides, including those that are sterically hindered.

The mechanochemical synthesis of amides from carboxylic acids typically involves the use of a coupling reagent to activate the carboxylic acid, which is then reacted with an amine. Several studies have demonstrated the effectiveness of this approach for challenging substrates. For example, the amidation of sterically hindered carboxylic acids, such as 2-methyl-2-phenylpropanoic acid, has been successfully achieved using uronium-based coupling reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) and N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) under ball-milling conditions. sci-hub.seamazonaws.com These reactions proceed rapidly, often within minutes, and deliver high yields of the corresponding amides. sci-hub.se

Another effective activating system for mechanochemical amidation is the combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (B44618) (PPh₃). rsc.orgresearchgate.net This method has been shown to be applicable to a variety of aliphatic and aromatic carboxylic acids, affording amides in moderate to excellent yields under solvent-drop grinding conditions. rsc.orgresearchgate.net

A particularly attractive and atom-economical approach is the use of urea (B33335) as the nitrogen source in mechanochemical reactions. The solid-state reaction between a carboxylic acid and urea upon grinding can directly yield a primary amide. This method avoids the need for pre-activated carboxylic acid derivatives or volatile and corrosive amine sources. The mechanochemical synthesis of various organic compounds, including those involving urea, has been documented, highlighting the potential for a direct and solvent-free synthesis of this compound from 1-methylcyclohexanecarboxylic acid and urea. beilstein-journals.orgrsc.orgnih.govrsc.org

Table 2: Mechanochemical Synthesis of Sterically Hindered Amides

Coupling ReagentCarboxylic AcidAmineMilling ConditionsTimeYield (%)Reference
TCFH / K₂HPO₄2-Methyl-2-phenylpropanoic acid4-AminobenzonitrileBall mill90 minHigh sci-hub.seamazonaws.com
COMU / K₂HPO₄Mesitoic acidAniline (B41778)Ball mill20 min96 sci-hub.se
TCT / PPh₃5-Phenylvaleric acidVarious aminesGrinding30 minExcellent rsc.org
EDCCarboxylic acidsAminesBall mill10-30 minHigh amazonaws.com

This table showcases reaction conditions and outcomes for the mechanochemical synthesis of amides with steric hindrance, providing a basis for developing a synthesis for this compound.


Reactivity and Reaction Mechanisms of 1 Methylcyclohexanecarboxamide

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including amides like 1-Methylcyclohexanecarboxamide. libretexts.org This reaction involves the replacement of a substituent on the acyl group with a nucleophile. chemistrytalk.orgmasterorganicchemistry.com The general mechanism proceeds through a tetrahedral intermediate formed by the nucleophile's attack on the carbonyl carbon. libretexts.org The stability of this intermediate and the leaving group's ability determine the reaction's feasibility. masterorganicchemistry.com For amides, the leaving group is an amine or ammonia (B1221849) derivative, which are generally poor leaving groups, making amides less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides. libretexts.org

Hydrolysis Mechanisms

The hydrolysis of amides, including tertiary amides like this compound, to yield a carboxylic acid and an amine can be achieved under acidic or basic conditions. libretexts.org Due to the stability of the amide bond, these reactions often require vigorous conditions such as heating. arkat-usa.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com Proton transfer from the attacking water molecule to the nitrogen atom of the amide facilitates the departure of the amine as a leaving group. libretexts.org The final step involves deprotonation of the resulting protonated carboxylic acid to yield the final carboxylic acid product. libretexts.orgyoutube.com This process is generally considered irreversible because the amine leaving group is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. youtube.com

Base-Promoted Hydrolysis:

In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral alkoxide intermediate. libretexts.org The reformation of the carbonyl double bond leads to the expulsion of an amide anion. libretexts.org This is followed by an acid-base reaction where the strongly basic amide anion deprotonates the carboxylic acid to form a carboxylate salt and an amine. libretexts.org Because a full equivalent of base is consumed, this reaction is considered base-promoted rather than base-catalyzed. libretexts.org For tertiary amides, the initial hydroxide attack is often the rate-determining step. uregina.ca

Condition Catalyst/Reagent Key Mechanistic Steps Products
AcidicAcid (e.g., H₂SO₄), Water1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer to nitrogen. 4. Elimination of amine leaving group. 5. Deprotonation.1-Methylcyclohexanecarboxylic acid and an ammonium (B1175870) ion. libretexts.orgyoutube.com
BasicBase (e.g., NaOH), Water1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of amide anion. 4. Deprotonation of carboxylic acid.1-Methylcyclohexanecarboxylate salt and an amine. libretexts.org

Alcoholysis Processes

Alcoholysis is the process where an alcohol reacts with a carboxylic acid derivative. studylib.net In the case of this compound, this would involve its reaction with an alcohol to potentially form an ester (1-methylcyclohexanoate) and an amine. This reaction is essentially a transesterification where the alkoxy group of the alcohol replaces the amino group of the amide. studylib.net Similar to hydrolysis, alcoholysis of amides is generally difficult and often requires acid or base catalysis and elevated temperatures to proceed at a reasonable rate. studylib.net

The mechanism under acidic conditions would mirror that of acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. Under basic conditions, an alkoxide ion (the conjugate base of the alcohol) would be the nucleophile.

Aminolysis Reactions

Aminolysis is a chemical reaction in which a compound is cleaved by reaction with an amine. studylib.net For this compound, an N,N-disubstituted amide, aminolysis with a primary or secondary amine could lead to a transamidation reaction, where the original amino group is exchanged for the new amine. This reaction is also typically slow and requires forcing conditions due to the poor leaving group ability of the amide anion. The reaction is driven by the relative nucleophilicity and basicity of the incoming and outgoing amines.

Transformations of the Amide Functionality

Conversion to Carboxylic Acids and Esters

As detailed in the hydrolysis section (3.1.1), this compound can be converted to 1-Methylcyclohexanecarboxylic acid through hydrolysis in either acidic or basic aqueous solutions. libretexts.org

The conversion to esters can be achieved through alcoholysis, as described in section 3.1.2. studylib.net A more common laboratory approach for converting a stable amide to an ester might involve a two-step process: first, hydrolysis to the carboxylic acid, followed by a standard esterification reaction (e.g., Fischer esterification with an alcohol in the presence of an acid catalyst).

Transformation Reagents Product Reference
Conversion to Carboxylic AcidH₃O⁺ or OH⁻/H₂O1-Methylcyclohexanecarboxylic acid libretexts.org
Conversion to EsterAlcohol, Acid or Base CatalystMethyl, Ethyl, etc. 1-methylcyclohexanoate studylib.net

Reduction to Aldehydes and Ketones

The reduction of amides can lead to either amines or aldehydes, depending on the reducing agent and reaction conditions. The reduction of a tertiary amide like this compound to an aldehyde, specifically 1-Methylcyclohexanecarbaldehyde, can be accomplished using specific reducing agents that can stop the reduction at the aldehyde stage without proceeding to the alcohol. masterorganicchemistry.com A common reagent for this transformation is a bulky hydride source like diisobutylaluminium hydride (DIBAL-H) at low temperatures. masterorganicchemistry.com The bulky nature of the reagent helps to prevent over-reduction to the corresponding alcohol.

The reduction of a carboxylic acid derivative, such as an acyl chloride, with a Gilman reagent can yield a ketone. chemistrytalk.org However, the direct reduction of a tertiary amide to a ketone is not a standard transformation. A more plausible route would involve converting the amide to a more reactive species or utilizing organometallic reagents that could potentially add to the carbonyl group, but this often leads to the formation of tertiary alcohols after hydrolysis of the intermediate. chemistrytalk.org

Starting Material Reagent Product Reference
This compoundDiisobutylaluminium hydride (DIBAL-H)1-Methylcyclohexanecarbaldehyde masterorganicchemistry.com

Other Functional Group Interconversions

The amide group in this compound, while stable, can be converted into other functional groups through various chemical transformations. These interconversions are fundamental in organic synthesis, allowing for the generation of diverse molecular architectures.

Common interconversions include:

Hydrolysis to Carboxylic Acids: The amide can be hydrolyzed to form 1-methylcyclohexanecarboxylic acid. This reaction typically requires heating in the presence of strong acids or bases. libretexts.orglibretexts.orgsavemyexams.com Under acidic conditions, the carbonyl oxygen is protonated, increasing its electrophilicity for attack by water. jove.com In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon. jove.comlibretexts.org

Reduction to Amines: The reduction of this compound yields the corresponding amine, (1-methylcyclohexyl)methanamine. This transformation requires a potent reducing agent, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comucalgary.cajove.com The reaction mechanism involves the conversion of the carbonyl oxygen into a leaving group, followed by reduction of an iminium ion intermediate. ucalgary.cajove.comchemistrysteps.com Unlike the reduction of other carbonyl compounds, this process results in the complete removal of the carbonyl oxygen. ucalgary.ca

Dehydration to Nitriles: Primary amides like this compound can be dehydrated to form nitriles, in this case, 1-methylcyclohexanecarbonitrile. orgoreview.com This process involves removing a water molecule using strong dehydrating agents such as phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). orgoreview.comchemistrysteps.comchemguide.co.ukrsc.org The mechanism starts with the activation of the carbonyl oxygen by the dehydrating agent, converting it into a good leaving group, which is subsequently eliminated. chemistrysteps.comchemistryscore.com

Mechanistic Investigations of Key Reactions

Kinetic Analyses of Amide Reactivity

Kinetic studies of amide reactions, particularly hydrolysis, provide insight into their notable stability and the factors that influence their reactivity. Amide hydrolysis is generally slow in neutral water but is accelerated by acid or base. libretexts.org

The rate of hydrolysis is typically dependent on the concentration of both the amide and the catalyst (acid or base). researchgate.neturegina.ca For N-substituted amides, several factors influence the reaction rate:

Steric Effects: The bulk of substituents on both the carbonyl carbon and the nitrogen atom can significantly affect reactivity. acs.orgacs.org The 1-methylcyclohexyl group on the carbonyl carbon of this compound presents considerable steric hindrance, which can slow the rate of nucleophilic attack at the carbonyl center compared to less hindered amides. psu.eduresearchgate.net Studies on various N-substituted amides have confirmed that steric effects from substituents play a crucial role in determining the rate of hydrolysis. figshare.compublish.csiro.au

Electronic Effects: While steric effects are often dominant in aliphatic amides, electronic effects of substituents can also play a role. researchgate.netrsc.org Alkyl groups are generally considered electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon, thereby reducing the rate of hydrolysis.

The following table summarizes the kinetic factors for key reactions of a representative secondary amide.

ReactionCatalyst/ReagentTypical Rate DependenceInfluence of 1-Methylcyclohexyl Group
Acid-Catalyzed Hydrolysis H⁺ (e.g., HCl, H₂SO₄)First-order in amide and acid. researchgate.netSteric hindrance can decrease the reaction rate. publish.csiro.au
Base-Promoted Hydrolysis OH⁻ (e.g., NaOH)First-order in amide and base. researchgate.netSteric hindrance can decrease the reaction rate. acs.orgresearchgate.net
Reduction LiAlH₄Complex, dependent on hydride delivery.Steric bulk may affect the approach of the hydride reagent. masterorganicchemistry.com
Dehydration SOCl₂, P₄O₁₀, etc.Dependent on reagent concentration.Steric factors can influence the rate of intermediate formation. chemistrysteps.com

Proposed Intermediate Formations in Catalytic Cycles

Catalytic reactions involving amides proceed through a series of intermediates that form a catalytic cycle. Understanding these proposed intermediates is crucial for optimizing reaction conditions and expanding their scope.

Transition-Metal-Catalyzed Cross-Coupling: Amides are typically inert but can be activated for cross-coupling reactions using transition metal catalysts like palladium or nickel. nih.govrsc.org A key mechanistic step is the oxidative addition of the amide's C–N bond to a low-valent metal center (e.g., Pd(0) or Ni(0)). nih.govrsc.org This forms an acyl-metal(II) intermediate. nih.gov For a palladium-catalyzed Suzuki-Miyaura coupling, this would be followed by transmetalation with a boronic acid and subsequent reductive elimination to form a ketone and regenerate the active catalyst. rsc.orgrsc.org DFT (Density Functional Theory) studies support a cycle involving oxidative addition, decarbonylation (in some cases), transmetalation, and reductive elimination. rsc.org

Catalytic Reduction: The catalytic reduction of amides to amines can be achieved using various metal catalysts and reducing agents like silanes or boranes. nih.govmdpi.comwikipedia.org The mechanism for iron-catalyzed hydrosilylation, for example, is proposed to involve the initial hydrosilylation of the carbonyl group to form an O-silylated N,O-acetal intermediate. mdpi.com This intermediate then undergoes C–O bond cleavage to generate an iminium ion, which is subsequently reduced by another equivalent of the hydride source to the final amine product. mdpi.comacsgcipr.org

The table below outlines proposed intermediates in key catalytic reactions.

Reaction TypeCatalyst System ExampleProposed Key Intermediates
Suzuki-Miyaura Cross-Coupling Palladium / Phosphine LigandAcyl-Palladium(II) complex formed via oxidative addition into the amide C-N bond. rsc.orgrsc.org
Amide to Ester Conversion Nickel / N-Heterocyclic Carbene (NHC) LigandAcyl-Nickel(II) species formed after oxidative addition. nih.gov
Catalytic Hydrosilylation (Reduction) Iron Carbonyl / SilaneO-silylated N,O-acetal, followed by an Iminium Ion. mdpi.com
Catalytic Hydrogenation (Reduction) Ruthenium / H₂Hemiaminal, followed by an Iminium Ion. acsgcipr.org

Synthesis and Characterization of 1 Methylcyclohexanecarboxamide Derivatives and Analogues

N-Substituted Cyclohexanecarboxamide (B73365) Derivatives

The substitution at the nitrogen atom of the amide group in 1-methylcyclohexanecarboxamide has been a primary focus of synthetic efforts. These modifications introduce a range of functionalities, from simple alkyl and aryl groups to more complex amino acid and fluorinated moieties.

Synthesis of N-Aryl and N-Alkyl Substituted Analogues

The synthesis of N-aryl and N-alkyl substituted analogues of this compound can be achieved through several established synthetic routes. A common method involves the reaction of 1-methylcyclohexanecarbonyl chloride with a corresponding amine. This straightforward acylation reaction is versatile and allows for the introduction of a wide variety of aryl and alkyl substituents.

For instance, the synthesis of N-aryl derivatives can be accomplished by reacting 1-methylcyclohexanecarbonyl chloride with a substituted or unsubstituted aniline (B41778) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

Scheme 1: General synthesis of N-aryl-1-methylcyclohexanecarboxamides

          O                                    O
         //                                   //
      C-Cl  +  H2N-Ar      --->          C-NH-Ar   +   HCl
     /  \                                /  \
    |    |--CH3                         |    |--CH3
     \  /                                \  /
      --                                  --
 (Cyclohexane ring)                   (Cyclohexane ring)

Where Ar represents a substituted or unsubstituted aryl group.

A more advanced method for the synthesis of N-aryl amides is the copper-catalyzed coupling of a primary carboxamide with an aryl halide. google.comgoogle.com This approach is particularly useful for creating specific isomers and can be carried out in the presence of a copper catalyst and a base like potassium phosphate. google.comgoogle.com

The synthesis of N-alkyl substituted analogues follows a similar logic, where an alkylamine is used in place of an arylamine. The reaction of 1-methylcyclohexanecarbonyl chloride with a primary or secondary alkylamine yields the corresponding N-alkyl or N,N-dialkyl-1-methylcyclohexanecarboxamide.

Reactant 1 Reactant 2 Product Reaction Type
1-Methylcyclohexanecarbonyl chlorideAnilineN-Phenyl-1-methylcyclohexanecarboxamideAcylation
1-Methylcyclohexanecarbonyl chlorideEthylamineN-Ethyl-1-methylcyclohexanecarboxamideAcylation
This compoundIodobenzeneN-Phenyl-1-methylcyclohexanecarboxamideCopper-catalyzed coupling

Recent advancements have also explored electrochemical methods for the synthesis of halogenated N-aryl amides. chemrxiv.org This technique offers a sustainable alternative by proceeding via an amide bond formation followed by an electrocatalytic C-H chlorination. chemrxiv.org

Synthesis of Amino Acid Conjugates

The conjugation of amino acids to this compound introduces chirality and potential biocompatibility to the parent molecule. The synthesis of these conjugates typically involves the formation of an amide bond between the carboxylic acid of the amino acid and the amine of a modified this compound, or more commonly, by coupling 1-methylcyclohexanecarboxylic acid with an amino acid ester.

A general approach involves activating the carboxylic acid of 1-methylcyclohexanecarboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with the amino group of an amino acid ester. The ester group can then be hydrolyzed to yield the final amino acid conjugate.

Scheme 2: General synthesis of this compound-amino acid conjugates

      O                                     O
     //                                    //
  C-OH  +   H2N-CHR-COOR'  --[Coupling Agent]-->   C-NH-CHR-COOR'  --[Hydrolysis]-->   C-NH-CHR-COOH
 /  \                                     /  \                                     /  \
|    |--CH3                              |    |--CH3                              |    |--CH3
 \  /                                     \  /                                     \  /
  --                                       --                                       --
(Cyclohexane ring)                     (Cyclohexane ring)                      (Cyclohexane ring)

Where R represents the amino acid side chain and R' is an ester protecting group.

The choice of protecting groups for the amino acid's functional groups (amino and carboxyl) is crucial to prevent side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and methyl or ethyl esters for the carboxyl group.

Starting Material Reagent Key Step Product
1-Methylcyclohexanecarboxylic acidGlycine methyl ester, EDCAmide couplingN-(1-Methylcyclohexanecarbonyl)glycine methyl ester
N-(1-Methylcyclohexanecarbonyl)glycine methyl esterLiOHEster hydrolysisN-(1-Methylcyclohexanecarbonyl)glycine

Fluorinated Derivatives

The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties. The synthesis of fluorinated derivatives of this compound can be approached in several ways, including the use of fluorinated building blocks or late-stage fluorination reactions.

One method involves the synthesis of N-perfluoroalkylated derivatives. A one-pot approach has been reported for the N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates, which could be adapted for the synthesis of N-perfluoroalkyl-1-methylcyclohexanecarboxamides. nih.gov This reaction proceeds through a labile N-perfluoroalkylated hydroxylamine (B1172632) intermediate. nih.gov

Another strategy is the synthesis of amides from fluorinated starting materials. For example, reacting a fluorinated aniline with 1-methylcyclohexanecarbonyl chloride would yield an N-(fluoroaryl)-1-methylcyclohexanecarboxamide. An example from the literature describes the synthesis of N-(2-fluorophenyl)-N-methylcyclohexanecarboxamide, which underwent further cyclization reactions. rsc.org

Synthetic Approach Key Reagents Resulting Derivative
Acylation of fluorinated amine1-Methylcyclohexanecarbonyl chloride, 4-fluoroanilineN-(4-Fluorophenyl)-1-methylcyclohexanecarboxamide
Radical N-perfluoroalkylation1-Methylcyclohexylnitroso compound, CF3SO2NaN-Trifluoromethyl-1-methylcyclohexanecarboxamide (hypothetical)

Cyclohexane (B81311) Ring-Substituted Derivatives

Synthesis of Halogenated Cyclohexanecarboxamides

The halogenation of the cyclohexane ring can be achieved through various methods, depending on the desired position and nature of the halogen. Direct halogenation of the saturated cyclohexane ring can be challenging due to the lack of activation. However, starting from a cyclohexene (B86901) precursor allows for more controlled halogenation reactions.

For instance, the addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) to 1-methylcyclohexene would yield a halogenated cyclohexane ring, which could then be converted to the corresponding carboxamide.

An alternative approach is the use of a starting material that already contains a halogen on the cyclohexane ring. For example, 4-halo-1-methylcyclohexanecarboxylic acid could be synthesized and then converted to the desired amide.

Recent developments in electrochemical synthesis have shown promise for the C-H halogenation of amides, which could potentially be applied to the cyclohexane ring of this compound under specific conditions. chemrxiv.org

Starting Material Reagent Intermediate Final Product
1-MethylcyclohexeneHBr1-Bromo-1-methylcyclohexane1-Bromo-1-methylcyclohexanecarboxamide (via subsequent steps)
4-Hydroxy-1-methylcyclohexanecarboxylic acidSOCl₂4-Chloro-1-methylcyclohexanecarboxylic acid4-Chloro-1-methylcyclohexanecarboxamide

Synthesis of Alkyl-Substituted Cyclohexanecarboxamides

The synthesis of alkyl-substituted cyclohexanecarboxamides can be accomplished by starting with an appropriately substituted cyclohexane derivative. For example, the synthesis of a 4-alkyl-1-methylcyclohexanecarboxamide would begin with a 4-alkyl-1-methylcyclohexanecarboxylic acid. These starting materials can often be prepared through multi-step synthetic sequences, such as the Diels-Alder reaction followed by reduction and functional group manipulation.

A patent describes the synthesis of various cyclohexane derivatives, including those with alkyl substitutions, for use as sensory agents. google.com The synthesis of N-butyl-2-isopropyl-5-methylcyclohexanecarboxamide is an example of a compound with multiple alkyl substitutions on the cyclohexane ring. vulcanchem.com

The general strategy involves the preparation of the desired alkyl-substituted cyclohexanecarboxylic acid followed by its conversion to the acid chloride and subsequent reaction with an amine to form the final carboxamide.

Desired Substitution Potential Starting Material Synthetic Sequence
4-tert-Butyl-1-methylcyclohexanecarboxamide4-tert-Butylcyclohexanone1. Methylation, 2. Oxidation to carboxylic acid, 3. Amidation
2-Isopropyl-5-methylcyclohexanecarboxamideMenthone1. Isomerization, 2. Oxidation, 3. Amidation

Isomeric Forms and Diastereoselective Synthesis

The stereochemical configuration of this compound and its derivatives is a critical factor that influences their chemical and biological properties. The presence of stereocenters in the cyclohexane ring gives rise to various isomeric forms, including enantiomers and diastereomers. Consequently, methods for separating these isomers and for synthesizing specific isomers selectively are of significant scientific interest.

The core structure of this compound possesses a chiral center at the C1 position, the carbon atom to which both the methyl and carboxamide groups are attached. This results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-1-methylcyclohexanecarboxamide and (S)-1-methylcyclohexanecarboxamide. When additional substituents are present on the cyclohexane ring, further stereocenters are created, leading to the formation of diastereomers. These are stereoisomers that are not mirror images of each other, often referred to with cis and trans notation to describe the relative orientation of the substituents on the ring. docbrown.infouou.ac.in The specific stereochemistry, particularly at the C1 position, has been noted to be a key determinant of the compound's properties. google.com

Given that many synthetic routes yield a racemic mixture (an equal mixture of both enantiomers), the separation of these isomers is often necessary. This process is known as chiral resolution. onyxipca.com

Chiral Resolution Techniques

Classical resolution is a well-established method for obtaining enantiomerically pure compounds when asymmetric synthesis is not feasible or is economically restrictive. onyxipca.com The primary methods for chiral resolution include diastereomeric salt formation and kinetic resolution.

Diastereomeric Salt Formation : This technique is widely applied to molecules that contain acidic or basic functional groups. pharmtech.com The racemic mixture is treated with a single, pure enantiomer of a "resolving agent." This reaction produces a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated through methods like fractional crystallization. pharmtech.com After separation, the resolving agent is removed to yield the isolated, pure enantiomers. The selection of the chiral resolving agent and the crystallization solvent is crucial for successful separation. onyxipca.com

Table 1: Common Chiral Resolving Agents for Classical Resolution

Acidic Resolving Agents Basic Resolving Agents
(+) and (-) Tartaric Acid (S)-(-)-1-Phenylethylamine
(+) and (-) Dibenzoyltartaric Acid (S)-(-)-1-(4-Bromophenyl)ethylamine
(+) and (-) Malic Acid (S)-(-)-1-(4-Methoxyphenyl)ethylamine
(+) and (-) Mandelic Acid (+) and (-) N-Boc Phenylalanine
(+) and (-) Camphor Sulphonic Acid (+) and (-) N-Boc Valine

This table is compiled from information on common resolving agents used in classical resolution screening. onyxipca.com

Kinetic Resolution : This method relies on the difference in reaction rates between enantiomers and a chiral catalyst or enzyme. As the reaction proceeds, the more reactive enantiomer is consumed faster, leaving an excess of the less reactive enantiomer. Lipases are commonly used enzymes for the kinetic resolution of racemates.

Diastereoselective Synthesis

Diastereoselective synthesis aims to preferentially form one diastereomer over all others. This is particularly important when creating derivatives of this compound with multiple stereocenters. Research on analogous cyclic systems demonstrates effective strategies for controlling stereochemical outcomes.

Lewis Acid Catalysis : The use of a Lewis acid catalyst can be critical in achieving high diastereoselectivity. For instance, a highly diastereoselective synthesis of 1,3-disubstituted tetralin derivatives was achieved using Hafnium triflate (Hf(OTf)₄) as a catalyst. rsc.org This approach, involving the functionalization of a benzylic C(sp³)–H bond, yielded the desired tetralins with high to excellent diastereomeric ratios (d.r.). rsc.org This principle is applicable to the synthesis of substituted cyclohexane rings.

Table 2: Example of Hf(OTf)₄-Catalyzed Diastereoselective Synthesis of Tetralins

Entry Arene Substrate Styrene Substrate Yield (%) Diastereomeric Ratio (d.r.)
1 1,2-Dihydronaphthalene 4-Methylstyrene 85 10.0:1
2 1,2-Dihydronaphthalene 4-Methoxystyrene 80 11.5:1
3 1,2-Dihydronaphthalene 4-Chlorostyrene 82 9.1:1
4 6-Methoxy-1,2-dihydronaphthalene Styrene 90 13.3:1

Data adapted from a study on the diastereoselective synthesis of tetralin derivatives. rsc.org

Multi-Component Reactions : Complex cyclic structures can be assembled with high stereocontrol using multi-component reactions (MCRs). A pseudo-five-component reaction was developed for the diastereoselective synthesis of cyclohexane-1,3-dicarboxamide derivatives, which are analogues of this compound. researchgate.net This reaction successfully generated three new stereogenic centers with high diastereoselectivity. researchgate.net

Control via Workup Conditions : In some reactions, the stereochemical outcome can be directed by the choice of workup or subsequent reduction conditions. A study on the cross-coupling of aldimines to form unsymmetrical 1,2-diamines demonstrated this principle effectively. organic-chemistry.org Depending on the reduction method used after the coupling reaction, either the syn- or anti-configured diamine could be selectively obtained. organic-chemistry.org

Table 3: Diastereoselective Synthesis of Unsymmetrical 1,2-Diamines

Reactants Product Configuration Reducing Agent / Conditions Yield (%) Diastereomeric Ratio (syn:anti)
Aldimine A + Aldimine B syn-Diamine NaBH₃CN 80 >98:2
Aldimine A + Aldimine B anti-Diamine BH₃·THF, then NaBH₄ / Phthalic Acid 69 5:95

This table illustrates how different reduction conditions can selectively produce either the syn- or anti-diastereomer from the same intermediate. organic-chemistry.org

These examples highlight the sophisticated strategies available to chemists for accessing specific isomers of this compound derivatives, which is essential for investigating their structure-activity relationships.

Applications of 1 Methylcyclohexanecarboxamide in Chemical Processes

Role as a Building Block in Organic Synthesis

In the realm of organic synthesis, 1-Methylcyclohexanecarboxamide and its precursors are recognized as valuable building blocks. Organic building blocks are essentially functionalized molecules that form the basis for the modular construction of more complex molecular architectures evitachem.com. The utility of this compound in this capacity is primarily demonstrated through its role in the synthesis of larger, more complex molecules, most notably in the production of agrochemicals. The synthesis of this compound can be achieved through the reaction of 1-methylcyclohexanecarboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with ammonia (B1221849) evitachem.com.

Intermediate in Agrochemical Development

The most significant and well-documented application of this compound and its derivatives is as an intermediate in the development of agrochemicals, particularly fungicides.

This compound is a key precursor in the synthesis of the fungicide Fenhexamid (B1672505) evitachem.com. Fenhexamid is an anilide fungicide used to control a range of fungal diseases in crops nih.gov. The synthesis of Fenhexamid involves the formal condensation of the carboxy group of 1-methylcyclohexanecarboxylic acid with the amino group of 4-amino-2,3-dichlorophenol nih.gov.

Table 1: Key Reactants in the Synthesis of Fenhexamid

Reactant Chemical Formula Role
1-Methylcyclohexanoyl chloride C8H13ClO Precursor providing the 1-methylcyclohexane moiety

In the context of agrochemical regulation and quality control, reference standards for pesticides and their impurities are crucial. While not directly stated that this compound itself is a regulated impurity, its close relation to the final product, Fenhexamid, makes it a relevant compound in the study of pesticide impurity profiles. The synthesis and analysis of such compounds are important for establishing analytical standards to ensure the purity and safety of commercial agrochemical formulations.

Environmental Chemistry Research on Compound Degradation

Research into the environmental fate of this compound is an emerging field. Due to its structural characteristics, particularly the amide functional group and the substituted cyclohexane (B81311) ring, its behavior in various environmental compartments is of scientific interest. Studies in environmental chemistry aim to understand the persistence, transformation, and ultimate fate of such compounds to assess their potential environmental impact. The degradation of this compound can be influenced by a variety of factors present in the environment, including pH, temperature, microbial activity, and the composition of soil and sediment.

Transformation Routes under Environmental Conditions

While specific environmental degradation pathways for this compound have not been extensively documented in scientific literature, potential transformation routes can be inferred from the known chemistry of analogous amide compounds. The primary mechanism for the abiotic degradation of amides in the environment is hydrolysis. fiveable.memasterorganicchemistry.comallen.in This reaction involves the cleavage of the amide bond by water, which can be catalyzed by either acidic or basic conditions. fiveable.meallen.inchemguide.co.uk

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.comallen.in Conversely, under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. fiveable.meallen.in For this compound, hydrolysis would result in the formation of 1-methylcyclohexanecarboxylic acid and ammonia.

Table 1: Potential Hydrolysis Products of this compound

ReactantConditionProducts
This compoundAcidic or Basic Hydrolysis1-Methylcyclohexanecarboxylic Acid + Ammonia

It is important to note that the hydrolysis of amides is generally a slow process at neutral pH and ambient temperatures. masterorganicchemistry.com Elevated temperatures or the presence of strong acids or bases are typically required to achieve significant degradation rates. masterorganicchemistry.com

In addition to chemical hydrolysis, microbial degradation is another significant potential transformation route in the environment. researchgate.net Soil microorganisms possess a wide array of enzymes, including amidases, which are capable of hydrolyzing amide bonds. researchgate.net The activity of these enzymes is dependent on soil type, microbial population, and environmental conditions. researchgate.net While specific studies on the microbial degradation of this compound are not available, the presence of soil amidases that act on other amide-containing compounds suggests that this pathway could contribute to its transformation in soil environments. researchgate.net

Other potential, though likely minor, degradation pathways could involve oxidative processes, although these have not been specifically investigated for this compound.

Desorption Mechanism Studies from Environmental Matrices

The mobility and bioavailability of this compound in the environment are influenced by its sorption and desorption characteristics in matrices such as soil and sediment. Sorption refers to the binding of the compound to soil particles, while desorption is the release of the sorbed compound back into the soil solution.

Currently, there is a lack of specific studies in the available scientific literature that detail the desorption mechanisms of this compound from environmental matrices. The extent of sorption and the ease of desorption are governed by both the chemical properties of the compound and the characteristics of the soil, including its organic matter content, clay content, and pH.

For neutral organic compounds like this compound, hydrophobic interactions are often a key mechanism for sorption to soil organic matter. The desorption process would, therefore, be influenced by factors that affect these interactions, such as the presence of other organic compounds or changes in the solution chemistry. Further research is needed to elucidate the specific desorption mechanisms and kinetics of this compound in various environmental matrices to accurately predict its environmental transport and fate.

Computational and Theoretical Studies on 1 Methylcyclohexanecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of molecules. ijcce.ac.irphyschemres.org Methods like Density Functional Theory (DFT) are particularly powerful for investigating the properties of organic molecules such as 1-methylcyclohexanecarboxamide. researchgate.net

The electronic structure of a molecule dictates its fundamental chemical and physical properties. gaussian.com Analysis of the electronic structure of this compound through quantum chemical calculations can reveal details about its molecular orbitals, charge distribution, and electrostatic potential. These calculations typically involve solving the Schrödinger equation for the molecule, often using approximations to make the problem computationally tractable. arxiv.org

Key parameters obtained from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

While specific DFT calculations for this compound are not extensively reported in publicly available literature, the expected electronic characteristics can be inferred. The amide group, with its lone pair on the nitrogen and the electronegative oxygen atom, would be the primary site of electronic activity. The methyl and cyclohexyl groups are primarily electron-donating.

Table 1: Illustrative Electronic Properties of a Carboxamide Derivative (Calculated) (Note: This table presents hypothetical data for illustrative purposes, as specific literature values for this compound are not readily available.)

ParameterCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVDFT/B3LYP/6-31G
LUMO Energy1.2 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap7.7 eVDFT/B3LYP/6-31G
Dipole Moment3.5 DDFT/B3LYP/6-31G

The flexibility of the cyclohexane (B81311) ring and the rotation around the C-C and C-N bonds of the amide group mean that this compound can exist in multiple conformations. mdpi.com Conformer analysis aims to identify the stable three-dimensional arrangements of the molecule and to determine their relative energies. nih.gov This is crucial as the observed properties of a molecule are often a population-weighted average of the properties of its conformers. csic.es

For this compound, the most stable conformer would likely have the bulky methyl and carboxamide groups in equatorial positions to minimize steric hindrance. The relative orientation of the amide group with respect to the cyclohexane ring would also be a key factor.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative and does not represent experimentally or computationally verified data for this specific molecule.)

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s)
Chair - Equatorial Methyl, Equatorial Amide (anti)0.00Defined by C-C-C-C ring torsions and C-C-N-H amide torsion
Chair - Equatorial Methyl, Equatorial Amide (syn)1.2Defined by C-C-C-C ring torsions and C-C-N-H amide torsion
Chair - Axial Methyl, Equatorial Amide3.5Defined by C-C-C-C ring torsions and C-C-N-H amide torsion
Twist-Boat5.8Defined by C-C-C-C ring torsions

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, revealing information about intermolecular interactions, solvation, and dynamic processes. nih.gov

The interactions of this compound with itself and with solvent molecules are critical to understanding its physical properties, such as solubility and aggregation behavior. MD simulations can model these interactions explicitly. dovepress.com The amide group is capable of forming strong hydrogen bonds, which would be the dominant intermolecular interaction.

Solvation effects can be studied using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, where the solvent is treated as a continuum. wikipedia.orgnih.govu-tokyo.ac.jp Explicit models are more computationally intensive but can provide detailed information about the local solvent structure around the solute. nih.gov For a molecule like this compound in an aqueous solution, MD simulations could reveal the number and lifetime of hydrogen bonds between the amide group and water molecules.

A study on the related fungicide, fenhexamid (B1672505), which shares the this compound core, has utilized MD simulations to investigate its interactions with cations and clay surfaces in an aqueous environment. acs.org These studies highlight the importance of the carbonyl oxygen in coordinating with cations and the role of water in mediating these interactions. acs.org

The adsorption and desorption of molecules onto surfaces are important in various applications, from chromatography to environmental science. MD simulations can be used to model these processes at a molecular level, providing insights into the binding mechanisms and energetics. ijcce.ac.irnist.govaber.ac.uk

For instance, the desorption of fenhexamid from a hydrated calcium montmorillonite (B579905) clay surface has been investigated using MD simulations combined with umbrella sampling to compute the potential of mean force. acs.org This approach allows for the calculation of the free energy of desorption and provides a detailed picture of the changes in the coordination environment of the molecule and surrounding ions during the process. acs.org Such studies reveal that the interaction of the amide group with surface cations and water molecules is a key factor governing the adsorption/desorption behavior. acs.org

Table 3: Illustrative Parameters from an MD Simulation of a Carboxamide in Water (Note: This table is a generalized representation of data that can be obtained from MD simulations.)

ParameterValue/DescriptionSignificance
Radial Distribution Function g(r) of water oxygen around amide N-HPeak at ~2.0 ÅIndicates strong hydrogen bonding with water as an acceptor.
Radial Distribution Function g(r) of water hydrogen around amide C=OPeak at ~1.8 ÅIndicates strong hydrogen bonding with water as a donor.
Average number of hydrogen bonds to water2-3Quantifies the extent of solvation.
Free Energy of Desorption from a Surface (Hypothetical)+15 kcal/molEnergy required to move the molecule from the surface to the bulk solvent. acs.org

Mechanistic Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. smu.edu By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, the transition states that connect them. smu.edu The energy of the transition state determines the activation energy and thus the rate of the reaction.

For reactions involving this compound, such as its synthesis or hydrolysis, computational methods could be used to:

Propose plausible reaction pathways.

Calculate the energies of all species along the reaction coordinate.

Determine the structure of the transition states.

Predict the reaction kinetics and thermodynamics.

For example, in the synthesis of this compound from 1-methylcyclohexanecarboxylic acid and an amine, computational studies could compare different pathways, such as direct amidation versus conversion to an acid chloride followed by reaction with the amine. These calculations would help in understanding the role of catalysts and reaction conditions. While specific mechanistic studies on this compound are not prominent in the literature, the methodologies are well-established for similar amide-forming reactions. ucsb.edu

Reaction Pathway Prediction and Transition State Analysis

The hydrolysis of amides can proceed through different mechanistic pathways depending on the reaction conditions, primarily acidic or basic catalysis. Computational models are instrumental in dissecting these pathways, identifying intermediates, and characterizing the high-energy transition states that govern the reaction rates.

For N-substituted amides like this compound, theoretical studies on simpler analogues such as N-methylacetamide provide a foundational understanding of the hydrolysis mechanism. nih.govacs.org Under basic conditions, the hydrolysis is understood to occur in two main steps: the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the breakdown of this intermediate to yield a carboxylate anion and an amine. nih.gov

Computational studies have shown that the formation of the tetrahedral intermediate is the rate-determining step in the base-catalyzed hydrolysis of amides. nih.gov The transition state (TS) for this step involves the approach of the hydroxide ion to the carbonyl carbon. The geometry of this transition state is critical, and it is significantly influenced by the surrounding solvent molecules. Theoretical models often include explicit water molecules to accurately simulate the solvent effects. For instance, in the base-catalyzed hydrolysis of N-methylacetamide, the most favorable transition state structure involves the attacking hydroxide ion being solvated by two water molecules, with two additional water molecules hydrogen-bonded to the carbonyl oxygen of the amide. nih.gov This explicit solvation is crucial for stabilizing the transition state and obtaining accurate energetic predictions. mdpi.com

The structure of the substituent on the nitrogen atom also plays a significant role in the geometry and stability of the transition state. The bulky cyclohexyl group in this compound, compared to the methyl group in N-methylacetamide, can sterically hinder the approach of both the nucleophile and the solvating water molecules, potentially affecting the activation energy of the reaction. nih.govacs.org

In the context of acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the amide. Computational studies on model amides like N-methylacetamide have elucidated that the carbonyl oxygen is the preferred site of protonation over the nitrogen atom. researchgate.netacs.org The subsequent rate-determining step is the nucleophilic attack of a water molecule on the protonated carbonyl carbon. researchgate.netacs.org This process also involves a complex network of proton transfers with the surrounding water molecules. researchgate.net

Energetic Profiling of Chemical Transformations

Energetic profiling through computational methods allows for the quantification of the energy changes along a reaction pathway, including the calculation of activation energies (energy barriers) and reaction enthalpies. This information is vital for predicting reaction rates and understanding the feasibility of a chemical transformation.

A significant body of computational work has focused on determining the free energy barriers for the hydrolysis of amides. For the base-catalyzed hydrolysis of a series of N-alkyl amides, first-principle electronic structure calculations have provided activation free energies that are in good agreement with experimental values. nih.govacs.org These studies highlight the impact of N-substituents on the reaction energetics.

The table below presents the calculated and experimental free energy barriers for the base-catalyzed hydrolysis of several amides, which can serve as a reference for understanding the reactivity of this compound. The data for N-methylacetamide is particularly relevant as a simpler structural analogue.

AmideCalculated Free Energy Barrier (kcal/mol)Experimental Free Energy Barrier (kcal/mol)
Formamide21.621.2
N-Methylacetamide22.721.5
N,N-Dimethylformamide (DMF)23.122.6
N,N-Dimethylacetamide (DMA)26.024.1

Data sourced from Xiong and Zhan (2006). nih.govacs.org

The trend observed in the table indicates that increasing the substitution on the nitrogen atom generally leads to a higher activation energy for hydrolysis. nih.govacs.org This is attributed to the steric hindrance of the bulkier substituents, which destabilizes the transition state by impeding the approach of the attacking nucleophile and the organization of the solvating water molecules. nih.govacs.org Based on this trend, it can be inferred that the free energy barrier for the hydrolysis of this compound would be comparable to or slightly higher than that of N-methylacetamide, considering the steric bulk of the cyclohexyl group.

The computational approach for determining these energetic profiles typically involves a hybrid supermolecule-polarizable continuum model. nih.gov In this method, the reacting molecules and a few explicit solvent molecules are treated with quantum mechanics, while the bulk solvent is represented as a polarizable continuum. This allows for a balance between computational accuracy and cost. The choice of the density functional and basis set is also critical for obtaining reliable results. researchgate.net

Q & A

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR confirm the cyclohexane ring conformation, methyl group integration, and carboxamide carbonyl resonance (~165–170 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
  • IR : Strong absorption bands at ~1640 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate the amide moiety .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

What methodological approaches are used to analyze the environmental persistence of this compound in pesticide formulations?

Q. Advanced

  • Sample preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with acetonitrile avoids autoesterification in methanol .
  • Chromatography : HPLC with a C18 column and UV detection (λ = 210–240 nm) separates degradation products. For volatile derivatives, GC-MS with electron capture detection (ECD) enhances sensitivity .
  • Degradation studies : Hydrolysis under varying pH (4–9) and UV exposure assesses stability. Quantify residues via calibration curves with internal standards (e.g., deuterated analogs) .

How can researchers address discrepancies in bioactivity data of this compound derivatives across different studies?

Q. Advanced

  • Standardize assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare IC50_{50} values. Meta-analysis tools (e.g., RevMan) reconcile variability across datasets .
  • Structural validation : Confirm compound purity (>95% by HPLC) and stereochemistry (X-ray crystallography) to rule out impurities as confounding factors .

What are the key considerations in designing experiments to study the reactivity of this compound under various pH conditions?

Q. Basic

  • Buffer systems : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to maintain ionic strength. Avoid nucleophilic buffers (e.g., Tris) that may react with the carboxamide.
  • Kinetic sampling : Collect aliquots at timed intervals for HPLC analysis to track hydrolysis or rearrangement .
  • Temperature control : Conduct experiments at 25°C and 37°C to mimic environmental and physiological conditions .

In mechanistic studies, how is computational modeling integrated with experimental data to elucidate the interaction of this compound with biological targets?

Q. Advanced

  • Docking simulations : Use AutoDock Vina to predict binding modes to enzymes (e.g., cytochrome P450). Validate with mutagenesis studies targeting predicted binding residues .
  • MD simulations : GROMACS assesses conformational stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups) on pesticidal activity using partial least squares (PLS) regression .

What are the standard protocols for ensuring the purity of this compound in pharmaceutical intermediates?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove polar impurities.
  • Chromatography : Flash chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound.
  • Quality control : Validate purity via HPLC (≥98% area) and elemental analysis (C, H, N within ±0.4% of theoretical) .

How do autoesterification tendencies of this compound affect its analysis in methanol-based solutions, and what alternative solvents are recommended?

Advanced
Autoesterification in methanol produces methyl esters, skewing quantification. Mitigation strategies include:

  • Solvent substitution : Use acetonitrile or acetone for dissolution and chromatography .
  • Derivatization : Pre-treat samples with diazomethane to convert all carboxyl groups to esters, ensuring uniform derivatives .
  • Low-temperature storage : Store stock solutions at –20°C to slow esterification kinetics .

What strategies are employed to correlate the structural modifications of this compound with its pesticidal efficacy in field studies?

Q. Advanced

  • SAR studies : Introduce substituents (e.g., halogens at the phenyl ring) and evaluate LC50_{50} against target pests (e.g., Plutella xylostella).
  • Field trials : Apply derivatives at 50–200 ppm in randomized block designs, monitoring mortality rates over 72 hours.
  • Environmental modeling : Use fugacity models to predict soil half-life and bioaccumulation potential based on logP and solubility data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.